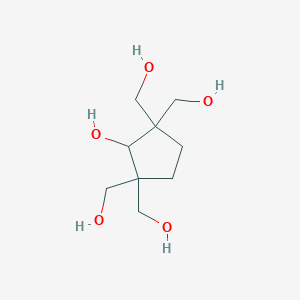
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and bases such as triethylamine to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactor systems to introduce the tert-butyldimethylsilyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles such as sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives when the nitro group is reduced and various substituted pyridine derivatives when the tert-butyldimethylsilyloxy group is replaced .
Scientific Research Applications
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyldimethylsilyloxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Tert-butyldimethylsilyloxy)ethoxy)ethanol: Similar in structure but with an ethoxy group instead of a nitro group.
2-(2-(Tert-butyldimethylsilyloxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.
Uniqueness
2-(2-(Tert-butyldimethylsilyloxy)ethyl)-5-nitropyridine is unique due to the presence of both the nitro group and the tert-butyldimethylsilyloxyethyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H22N2O3Si |
|---|---|
Molecular Weight |
282.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)ethoxy]silane |
InChI |
InChI=1S/C13H22N2O3Si/c1-13(2,3)19(4,5)18-9-8-11-6-7-12(10-14-11)15(16)17/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
JDBHIVQIUAQMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
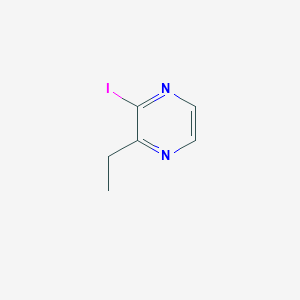
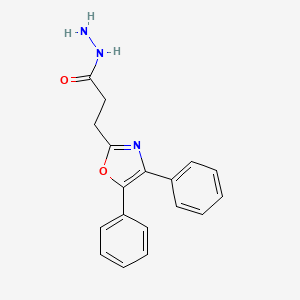
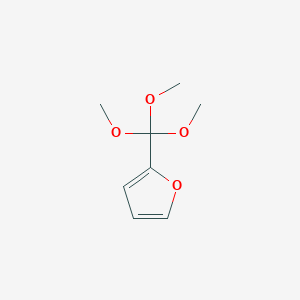
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
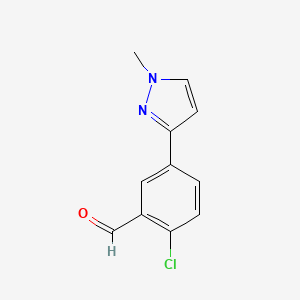
![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
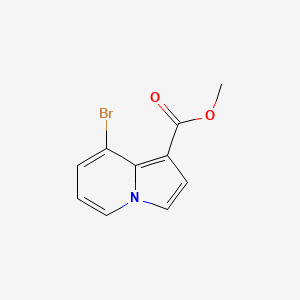
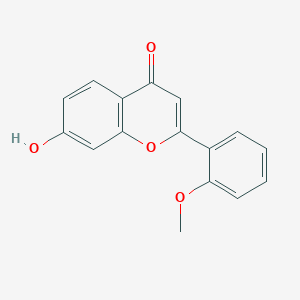
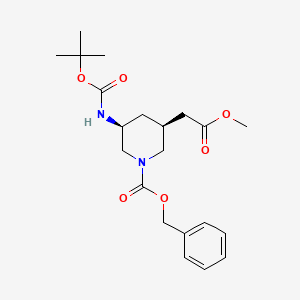
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
